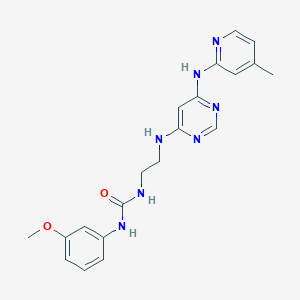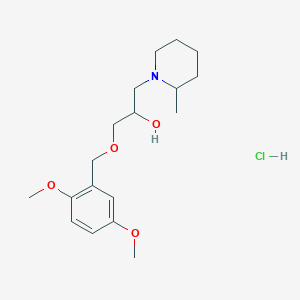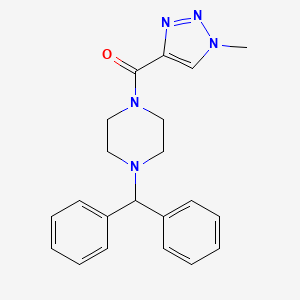
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as ATPCA, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ATPCA is a cyclopentanecarboxamide derivative that exhibits promising biological properties, making it a valuable compound for further research.
Scientific Research Applications
Bioactive Metabolite Formation
Acetaminophen Metabolism : Acetaminophen, after being metabolized in the nervous system, forms a bioactive metabolite, N-arachidonoylphenolamine (AM404), through fatty acid amide hydrolase-dependent conjugation with arachidonic acid. This metabolite acts as a potent TRPV1 agonist and inhibits COX-1, COX-2, and prostaglandin synthesis, highlighting a novel pathway for drug metabolism with implications for pain and thermoregulatory pathways (Högestätt et al., 2005).
Antimicrobial and Antioxidant Properties
Heterocyclic Amide Derivatives : A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated its significant antioxidant and antimicrobial properties. The compound's structure was elucidated using various spectroscopic methods, and its interactions with DNA bases were explored, revealing its potential for bioactive applications (Cakmak et al., 2022).
Antitumor Activity
Cyclohexane-1-carboxamides : The synthesis and evaluation of cyclohexane-1-carboxamide derivatives highlighted their role as apoptosis inducers in antitumor activity. Specific derivatives showed promising activity against breast cancer cell lines, indicating the potential for these compounds in cancer therapy (Abd-Allah & Elshafie, 2018).
Synthetic Opioids and Drug Development
Non-fentanil Novel Synthetic Opioids : Research on non-fentanil novel synthetic opioids, particularly U-drugs and 4-aminocyclohexanols, developed in the 1970s and 1980s, explores the chemistry and pharmacology of these compounds. The study highlights the emergence of these substances as drugs of abuse and their potential impact on drug markets, prevalence, and harm (Sharma et al., 2018).
properties
IUPAC Name |
N-(3-acetamidophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)19-14-6-4-7-15(12-14)20-17(22)18(9-2-3-10-18)16-8-5-11-23-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBZWSRRASMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)


![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)

![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)
![5-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2574199.png)


